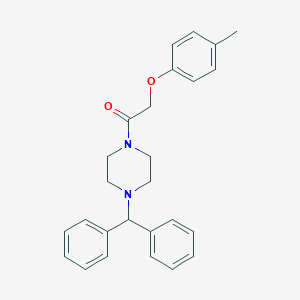
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether, also known as BZPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether is not fully understood, but it is believed to act as a partial agonist at dopamine D2 receptors and as an antagonist at serotonin 5-HT2A receptors. This dual activity may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been shown to have a range of biochemical and physiological effects, including modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to have anxiolytic and anti-depressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether as a research tool is its ability to selectively modulate the activity of specific neurotransmitter systems. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
Future Directions
There are several potential future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another potential direction is to further investigate its mechanism of action and how it interacts with specific neurotransmitter systems. Additionally, more research is needed to understand its safety and efficacy in human subjects.
Synthesis Methods
The synthesis of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether involves the reaction of 4-methylphenol with 2-(4-bromobenzhydryl)-1-piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with ethyl chloroformate to form the final compound, 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether.
Scientific Research Applications
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 4-methylphenyl ether has been studied for its potential applications in a variety of scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been shown to have a range of effects on the central nervous system, including modulating the activity of neurotransmitters such as dopamine and serotonin.
properties
Molecular Formula |
C26H28N2O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-12-14-24(15-13-21)30-20-25(29)27-16-18-28(19-17-27)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3 |
InChI Key |
PXWNLFHYMAEYQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252570.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)
![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)


![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)
![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)